N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is a chemical compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an ethyl linkage to a beta-alanine moiety
Properties
IUPAC Name |
3-[2-(3,5-dimethylpyrazol-1-yl)ethylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-8-7-9(2)13(12-8)6-5-11-4-3-10(14)15/h7,11H,3-6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABXGNCECBJEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNCCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of acetylacetone with hydrazine hydrate, resulting in 3,5-dimethyl-1H-pyrazole.
Coupling with beta-alanine: The final step involves coupling the alkylated pyrazole with beta-alanine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the pyrazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, including compounds similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine, have been shown to exhibit significant antimicrobial properties. Research indicates that pyrazole compounds can act against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain pyrazole derivatives possess antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . This suggests that this compound could potentially be developed as an antimicrobial agent.
Anti-inflammatory Properties
The pyrazole moiety is associated with anti-inflammatory effects. Various studies have reported the synthesis of pyrazole derivatives that demonstrate potent anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac . The incorporation of the 3,5-dimethylpyrazole structure into beta-alanine may enhance its anti-inflammatory efficacy.
Anticancer Potential
Research has highlighted the anticancer properties of pyrazole derivatives. Compounds containing the pyrazole ring have been identified as potential inhibitors of cancer cell proliferation and metastasis . The structural characteristics of this compound may contribute to its effectiveness in targeting specific cancer pathways.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be enhanced by modifying its chemical structure. Studies on related pyrazole compounds indicate that substituents on the pyrazole ring significantly affect their biological activity . This highlights the importance of SAR studies in developing more potent derivatives.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Selvam et al., 2014 | Synthesized a series of pyrazole derivatives with significant anti-inflammatory activity | Potential development as new NSAIDs |
| Gökhan-Kelekçi et al., 2021 | Identified novel pyrazole compounds with dual anti-inflammatory and analgesic properties | Development for pain management therapies |
| Chovatia et al., 2020 | Evaluated anti-tubercular activity of pyrazole derivatives against Mycobacterium tuberculosis | Potential use in tuberculosis treatment |
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler analog without the ethyl-beta-alanine moiety.
N-(2,3-dimethyl-1H-pyrazol-1-yl)ethylamine: Similar structure but lacks the beta-alanine component.
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is unique due to the presence of both the pyrazole ring and the beta-alanine moiety, which can confer distinct biological and chemical properties compared to its analogs .
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with two methyl groups at the 3 and 5 positions, linked to a beta-alanine moiety. The molecular formula is with a molecular weight of 211.26 g/mol .
Synthesis Process
The synthesis typically involves:
- Formation of the pyrazole ring : Condensation of acetylacetone with hydrazine hydrate.
- Alkylation : Using 2-bromoethylamine to introduce the ethyl linkage.
- Coupling with beta-alanine : Employing coupling reagents like EDCI in the presence of a base .
Antimicrobial Properties
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
Cytotoxic Activity
In studies assessing cytotoxicity against cancer cell lines:
- Compounds similar to this compound demonstrated IC50 values indicating potent antiproliferative effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
The biological activity is attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been noted for its inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Key Activity | IC50 (μM) |
|---|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | Antimicrobial | N/A | |
| N-(2,3-dimethyl-1H-pyrazol-1-yl)ethylamine | Cytotoxic | N/A | |
| This compound | Anticancer, Antimicrobial | 0.52–31.64 |
Case Studies
Several studies have highlighted the compound's potential:
Q & A
Q. What are the optimized synthesis protocols for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine and its derivatives?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Pyrazole derivatives (e.g., 3,5-dimethylpyrazole) are functionalized with ethylenediamine intermediates, followed by conjugation to beta-alanine.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while microwave-assisted synthesis improves yields (75–85%) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are standard for isolating high-purity products (>95%) .
Q. How is the structural characterization of this compound performed?
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Moderate in DMSO (>10 mM) but limited in aqueous buffers, requiring formulation with cyclodextrins or surfactants .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at -20°C in inert atmospheres is recommended .
- LogP : Predicted ~1.8 (via computational tools), indicating moderate lipophilicity for cellular uptake studies .
Advanced Research Questions
Q. What mechanistic insights exist for its biological activity in cancer models?
- Kinase inhibition : Pyrazole derivatives selectively inhibit PI3K/AKT/mTOR pathways (IC50: 0.5–2.0 µM in HeLa cells) by competing with ATP-binding domains .
- Apoptosis induction : Caspase-3/7 activation (2–3-fold increase vs. controls) and mitochondrial membrane depolarization observed in leukemia cell lines .
- Data contradictions : Variability in IC50 values across studies (e.g., 0.8 µM vs. 3.2 µM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time) .
Q. How can computational methods predict its reactivity and target interactions?
- DFT studies : B3LYP/6-31G(d) models reveal electron-deficient pyrazole rings, favoring nucleophilic attacks at the ethylenediamine linker .
- Molecular docking : Pyrazole moieties form hydrogen bonds with kinase active sites (e.g., VEGFR-2: binding energy -9.2 kcal/mol) .
- MD simulations : Predict stability of ligand-protein complexes over 100 ns trajectories, identifying critical residues for mutagenesis validation .
Q. What structure-activity relationships (SARs) guide derivative design?
- Pyrazole substitution : 3,5-Dimethyl groups enhance metabolic stability (t1/2: 4.7 h vs. 1.2 h for unsubstituted analogs) .
- Linker flexibility : Ethylenediamine spacers improve solubility but reduce potency; rigidifying with cyclopropane (as in ) balances both.
- Beta-alanine replacement : Substituting with sulfonamide groups (e.g., ) increases logP but may reduce bioavailability.
Q. What methodologies assess pharmacokinetics and toxicity profiles?
- ADMET prediction : SwissADME models indicate moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 inhibition risk .
- In vivo toxicity : Acute toxicity studies in rodents (LD50: 250 mg/kg) show hepatorenal toxicity at high doses, necessitating dose optimization .
- Metabolic stability : Microsomal assays (human liver microsomes) reveal CYP-mediated oxidation as the primary clearance route (CLint: 22 mL/min/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
